3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide
Overview
Description
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide: is a heterocyclic compound with the molecular formula C₆H₇ClN₆OS and a molecular weight of 246.68 g/mol . This compound is primarily used as a synthetic building block in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere and at low temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield . The compound is often stored in dark places and under inert atmospheres to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins .
Comparison with Similar Compounds
- 3,5-Diamino-6-chloropyrazine-2-carboxylic acid
- 3,5-Diamino-N-(aminothioxomethyl)-6-chloropyrazinecarboxamide
- 1-(3,5-Diamino-6-chloropyrazine-2-carbonyl)-thiourea
Uniqueness: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carbamothioyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENEAJYRCAGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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